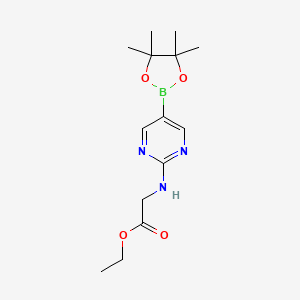

Ethyl-2-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)acetat

Übersicht

Beschreibung

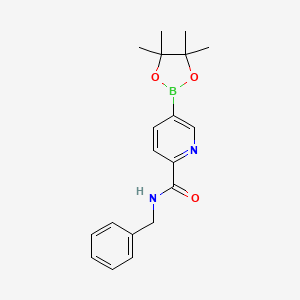

The compound contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which is often used in Suzuki coupling, a popular method for generating carbon-carbon bonds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine ring and the boronic ester group. The exact structure would depend on the position of these groups in the molecule .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing boronic ester groups are often used in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling .Physical and Chemical Properties Analysis

Based on the properties of similar compounds, this compound is likely to be a solid under normal conditions . Its exact physical and chemical properties (such as melting point, boiling point, solubility, etc.) would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen

Organische Synthese

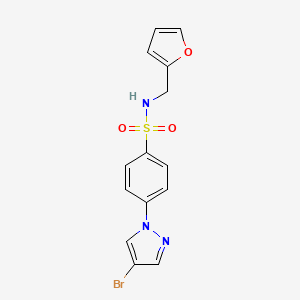

Diese Verbindung ist ein organisches Zwischenprodukt mit Borat- und Sulfonamidgruppen {svg_1}. Sie kann durch nukleophile und Amidierungsreaktionen synthetisiert werden {svg_2}. Sie ist ein wichtiges Zwischenprodukt in der organischen Synthese aufgrund ihrer hohen Stabilität, geringen Toxizität und hohen Reaktivität in verschiedenen Transformationsprozessen {svg_3}.

Arzneimittelsynthese

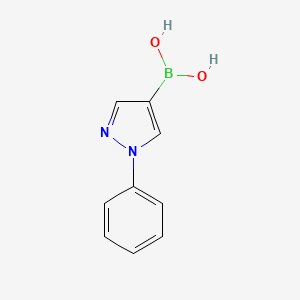

In der organischen Synthese von Arzneimitteln werden Boronsäureverbindungen üblicherweise zum Schutz von Diolen verwendet {svg_4}. Sie wird in der asymmetrischen Synthese von Aminosäuren, Diels-Alder- und Suzuki-Kupplungsreaktionen eingesetzt {svg_5}.

Enzymhemmer

Boronsäureverbindungen werden üblicherweise als Enzymhemmer oder spezifische Ligandenmedikamente eingesetzt {svg_6}. Sie können zur Behandlung von Tumoren und mikrobiellen Infektionen eingesetzt werden {svg_7}.

Antikrebsmedikamente

Boronsäureverbindungen können auch zur Behandlung von Antikrebsmedikamenten eingesetzt werden {svg_8}. Sie können als Fluoreszenzproben verwendet werden, um Wasserstoffperoxid, Zucker, Kupfer- und Fluoridionen sowie Katecholamine zu identifizieren {svg_9}.

Arzneimittelträger

Boronsäureesterbindungen werden häufig beim Aufbau von stimulireagierenden Arzneimittelträgern verwendet {svg_10}. Zu den Arten von Arzneimittelträgern auf Basis von Boratverknüpfungen gehören Arzneimittel-Polymer-Kupplung, Polymermizellen, lineare hyperverzweigte Polymere und mesoporöse Kieselsäure {svg_11}. Sie können nicht nur Antikrebsmedikamente laden, sondern auch Insulin und Gene transportieren {svg_12}.

Studien zur chemischen Stabilität

Die Verbindung wird in Studien verwendet, um HOMO- und LUMO-Energien und ihre Orbitalenergiebandlücke zu berechnen, um die chemische Stabilität zu schätzen {svg_13} {svg_14}.

Protodeboronierungsstudien

Die Verbindung wird in katalytischen Protodeboronierungsstudien von Pinacolboronsäureestern verwendet {svg_15}. Dieser Prozess wird in der formalen Anti-Markownikow-Alken-Hydromethylierung eingesetzt, einer wertvollen, aber unbekannten Transformation {svg_16}.

Pharmazeutisches Zwischenprodukt

Die Verbindung wird als pharmazeutisches Zwischenprodukt eingesetzt {svg_17}. Sie ist unter den empfohlenen Lagerbedingungen stabil und nicht mit Oxidationsmitteln und Hitze verträglich {svg_18}.

Wirkmechanismus

Target of Action

Boronic acids and their esters are commonly used in the suzuki-miyaura cross-coupling reactions . These reactions are widely applied in the synthesis of complex organic compounds, including pharmaceuticals .

Mode of Action

The compound likely acts as a boron reagent in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The boronic ester undergoes transmetalation with the palladium complex, transferring the organic group from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways for the production of biologically active compounds . The specific biochemical pathways affected by the compound would depend on the nature of the other reactants in the coupling reaction .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of functional groups that facilitate or hinder absorption .

Result of Action

The primary result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved .

Action Environment

The efficacy and stability of the compound, as well as its participation in Suzuki-Miyaura cross-coupling reactions, can be influenced by various environmental factors. These include the temperature, the pH of the solution, the presence of a suitable palladium catalyst and base, and the nature of the solvent . The compound should be stored under an inert atmosphere at a temperature between 2-8°C .

Safety and Hazards

Zukünftige Richtungen

The use of boronic esters in organic synthesis is a well-established field with many potential applications in the synthesis of complex organic molecules, pharmaceuticals, and materials science . The study and development of new boronic ester-containing compounds like this one could potentially contribute to these fields.

Eigenschaften

IUPAC Name |

ethyl 2-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BN3O4/c1-6-20-11(19)9-18-12-16-7-10(8-17-12)15-21-13(2,3)14(4,5)22-15/h7-8H,6,9H2,1-5H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOCAWHXCILLMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675246 | |

| Record name | Ethyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202805-23-9 | |

| Record name | Ethyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B598958.png)

![Methyl pyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B598975.png)